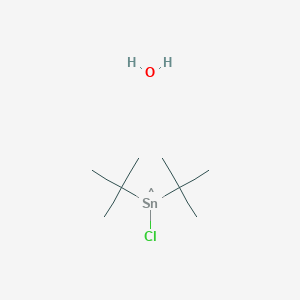
CID 72820188
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 72820188 is a chemical compound with unique properties and applications in various scientific fields
Preparation Methods
Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are chosen based on the desired chemical structure of CID 72820188.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
CID 72820188 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, typically using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 72820188 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 72820188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 72820188 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares a similar chemical structure but differs in its reactivity and applications.
CID 87654321: While structurally related, this compound has distinct biological activities and uses.
Properties
Molecular Formula |
C8H20ClOSn |
|---|---|
Molecular Weight |
286.41 g/mol |
InChI |
InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H;1H2;/q;;;;+1/p-1 |
InChI Key |
YZLYYLCWNIHNSE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















